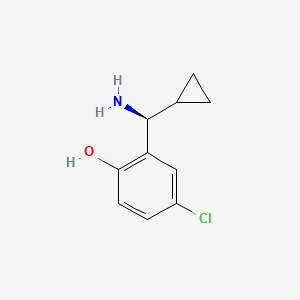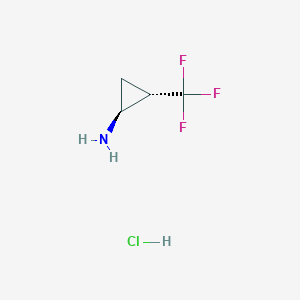
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol is a compound that features a cyclopropyl group, an amino group, and a chlorophenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the amino and chlorophenol groups. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes or receptors, leading to changes in their activity. The amino and chlorophenol groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Amino(cyclopropyl)methyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.
(S)-2-(Amino(cyclopropyl)methyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
(S)-2-(Amino(cyclopropyl)methyl)-4-iodophenol: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(S)-2-(Amino(cyclopropyl)methyl)-4-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the chlorophenol moiety provides opportunities for further functionalization and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H12ClNO |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
2-[(S)-amino(cyclopropyl)methyl]-4-chlorophenol |
InChI |
InChI=1S/C10H12ClNO/c11-7-3-4-9(13)8(5-7)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2/t10-/m0/s1 |
InChI-Schlüssel |
NDICKVYGWMUVHB-JTQLQIEISA-N |
Isomerische SMILES |
C1CC1[C@@H](C2=C(C=CC(=C2)Cl)O)N |
Kanonische SMILES |
C1CC1C(C2=C(C=CC(=C2)Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)




![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)
